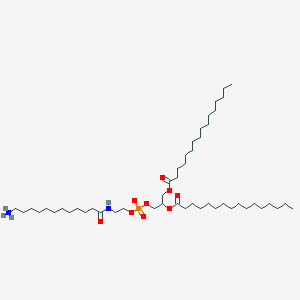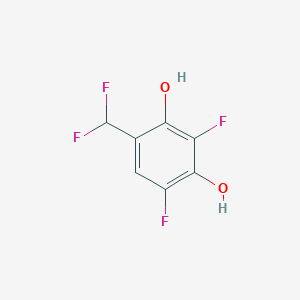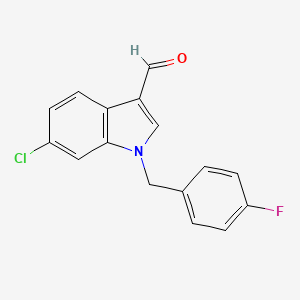
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is a phospholipid, a type of lipid molecule that is a major component of cell membranes. This compound is known for its role in forming the lipid bilayer that surrounds cells, providing structural integrity and playing a crucial role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .
Applications De Recherche Scientifique
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) has numerous applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell membrane structure and function, making it a valuable tool in cellular biology research.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products
Mécanisme D'action
The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Similar in structure but lacks the dodecanylamine group.
1,2-Dimyristoyl-SN-glycero-3-phosphoethanolamine: Contains shorter fatty acid chains.
1,2-Distearoyl-SN-glycero-3-phosphoethanolamine: Contains longer fatty acid chains
Uniqueness
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to the presence of the dodecanylamine group, which can influence its interaction with other molecules and its behavior in biological systems. This makes it particularly useful in specialized applications such as targeted drug delivery .
Propriétés
Formule moléculaire |
C49H97N2O9P |
|---|---|
Poids moléculaire |
889.3 g/mol |
Nom IUPAC |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56) |
Clé InChI |
MFAZBSZBKVFZAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)




![N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide](/img/structure/B12080653.png)
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)

